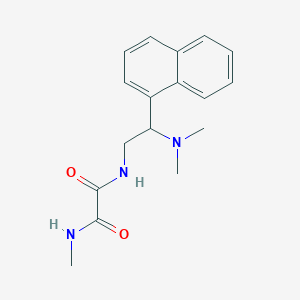

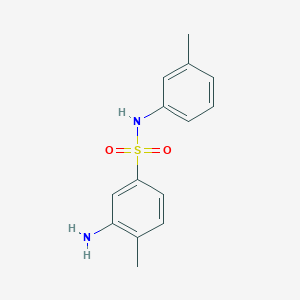

![molecular formula C23H23N5O3 B2355109 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 894999-96-3](/img/structure/B2355109.png)

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Radiosynthesis for Imaging Applications

One significant application of similar compounds is in the development of selective radioligands for imaging translocator proteins (18 kDa) using positron emission tomography (PET). For instance, DPA-714, a compound with structural similarities, has been synthesized and labeled with fluorine-18, demonstrating the utility of these compounds in in vivo imaging and the study of neuroinflammatory processes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008).

Synthesis of Heterocyclic Derivatives

These compounds serve as precursors in the synthesis of novel heterocyclic derivatives, showcasing a versatile chemistry that can lead to the creation of isoxazolines, isoxazoles, and other cyclic structures with potential antimicrobial and anti-inflammatory properties (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, Jannet, 2014).

Antimicrobial and Antitumor Activity

Another area of research is the exploration of new heterocycles incorporating the antipyrine moiety derived from similar compounds, which have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of new therapeutic agents with potential applications in treating various infections and cancers (Bondock, Rabie, Etman, Fadda, 2008).

Inhibition of Fatty Acid Synthesis

Research has also explored the use of chloroacetamide derivatives, such as metazachlor, for inhibiting fatty acid synthesis in algae, indicating a potential application in agricultural and environmental sciences to control unwanted plant growth (Weisshaar, Böger, 1989).

Cytotoxic Activity and Cancer Research

Furthermore, derivatives of 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. This research highlights the potential of these compounds as anticancer agents, contributing to the ongoing search for more effective and targeted cancer treatments (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, Abdelgawad, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit anticancer activity

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the structure, it can be inferred that the compound might interact with its targets through the pyrazolo[3,4-d]pyrimidine core, which is a common structural motif in many bioactive compounds .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .

Result of Action

Compounds with similar structures have been reported to exhibit anticancer activity, suggesting that they may induce cell death in cancer cells .

properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-4-31-20-8-6-5-7-18(20)26-21(29)13-27-14-24-22-17(23(27)30)12-25-28(22)19-10-9-15(2)11-16(19)3/h5-12,14H,4,13H2,1-3H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUVJZOYWFXZIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)

![6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2355032.png)

![2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid](/img/structure/B2355033.png)

![2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid](/img/structure/B2355035.png)

![(3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2355045.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2355046.png)

![5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide](/img/structure/B2355049.png)